molecular formula C13H19ClN2OS B2908996 2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide CAS No. 1394706-12-7

2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide

Cat. No.: B2908996
CAS No.: 1394706-12-7
M. Wt: 286.82
InChI Key: OYRRSONSOXNJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with a carboxamide group, a chloro group, and an ethylsulfanyl butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the pyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-4-(ethylsulfanyl)butan-2-amine under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(methylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide
  • 2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-ethylpyridine-3-carboxamide
  • 2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-4-carboxamide

Uniqueness

2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2OS/c1-4-18-9-7-10(2)16(3)13(17)11-6-5-8-15-12(11)14/h5-6,8,10H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRSONSOXNJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C)N(C)C(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.